molecular formula C12H12N2O B597409 4-tert-butoxyisophthalonitrile CAS No. 166976-22-3

4-tert-butoxyisophthalonitrile

Cat. No.: B597409
CAS No.: 166976-22-3
M. Wt: 200.24 g/mol
InChI Key: ZZGBUVBSBRGIFA-UHFFFAOYSA-N
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Description

4-tert-Butoxyisophthalonitrile is a high-purity chemical intermediate designed for research and development applications. This compound is primarily valued as a key precursor in the synthesis of asymmetrically substituted phthalocyanines and other macrocyclic compounds . Phthalocyanines built from such nitrile precursors are investigated for their exceptional photophysical and photochemical properties, making them suitable for use in advanced domains including photodynamic therapy (PDT) for cancer treatment, organic solar cells, chemical sensors, and non-linear optics . The tert-butoxy group attached to the phthalonitrile ring enhances solubility in various organic solvents, which facilitates easier processing and can help prevent aggregation in the resulting macromolecules . Researchers utilize this building block to develop novel materials with tailored electronic characteristics and improved performance. As with all materials of this nature, this compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

166976-22-3

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzene-1,3-dicarbonitrile

InChI

InChI=1S/C12H12N2O/c1-12(2,3)15-11-5-4-9(7-13)6-10(11)8-14/h4-6H,1-3H3

InChI Key

ZZGBUVBSBRGIFA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=C(C=C(C=C1)C#N)C#N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C#N)C#N

Synonyms

4-tert-butoxyisophthalonitrile

Origin of Product

United States

Synthetic Methodologies for 4 Tert Butoxyisophthalonitrile and Its Precursors

Established Synthetic Pathways to the 4-tert-Butoxyisophthalonitrile Core

The primary and most established method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the O-alkylation of the precursor 4-hydroxyisophthalonitrile (B41444) with a tert-butylating agent.

The general reaction proceeds by deprotonating the hydroxyl group of 4-hydroxyisophthalonitrile with a strong base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks a suitable tert-butyl electrophile. A common approach involves the use of sodium tert-butoxide, which serves as both the base and the source of the tert-butyl group, though other strong bases like sodium hydride (NaH) could also be used to form the phenoxide, followed by the addition of a tert-butyl halide. nih.gov

A typical reaction scheme is as follows:

Reaction Scheme: Williamson Ether Synthesis of this compound

Reactants: 4-Hydroxyisophthalonitrile, Sodium tert-butoxide

Solvent: Tetrahydrofuran (THF)

Conditions: The reaction is typically conducted at a reduced temperature, such as 0°C, during the addition of the base to control the exothermic reaction, followed by stirring for several hours to ensure completion. nih.gov

The reaction is quenched with a dilute acid, and the product is extracted using an organic solvent like ethyl acetate. Standard purification techniques, such as washing with water and brine, followed by drying and solvent evaporation, yield the crude product, which can be further purified by chromatography or recrystallization.

Table 1: Typical Reagents and Conditions for the Synthesis of this compound

ComponentRoleExampleReference
Starting MaterialPhenolic Precursor4-Hydroxyisophthalonitrile nih.gov
Base/Alkylation SourceDeprotonation/tert-Butyl SourceSodium tert-butoxide nih.gov
SolventReaction MediumTetrahydrofuran (THF) nih.gov
TemperatureReaction Condition0°C to Room Temperature nih.gov

Precursor Design and Synthesis Strategies for Advanced Isophthalonitrile Derivatives

The utility of this compound is largely defined by its role as a precursor to more complex molecules. The isophthalonitrile moiety can be used to build larger structures such as phthalocyanines or can be a key component in pharmacologically active molecules. ukolegija.ltgoogle.com

Amide Formation: The carboxylic acid groups are first converted into primary amides. This can be achieved by reacting 4-hydroxyisophthalic acid with ammonia, often via an activated intermediate like an acyl chloride (formed using thionyl chloride, SOCl₂), followed by treatment with ammonia.

Dehydration: The resulting 4-hydroxyisophthalamide is then dehydrated to form the corresponding nitriles. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. masterorganicchemistry.comjove.com

This multi-step approach allows for the strategic construction of the 4-hydroxyisophthalonitrile scaffold from readily available starting materials.

Green Chemistry Approaches in Isophthalonitrile Synthesis

While effective, traditional methods for Williamson ether synthesis often rely on volatile and polar aprotic solvents like DMF or acetonitrile (B52724). ukolegija.lt Green chemistry principles encourage the exploration of more environmentally benign alternatives. ebsco.comgoogleapis.comgoogle.com

Key green chemistry considerations for the synthesis of this compound include:

Solvent Selection: The use of greener solvents is a primary focus. While the tert-butylation reaction itself can be challenging in protic solvents, research into deep eutectic solvents (DES) or surfactant-based aqueous systems for Williamson ether synthesis is an active area. google.comgoogle.com

Catalysis: Phase-transfer catalysis (PTC) offers a significant green advantage. By using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, the reaction can often be run in a two-phase system (e.g., aqueous/organic), which can simplify workup, reduce the need for anhydrous solvents, and allow for the use of less expensive bases like potassium carbonate. ukolegija.ltebsco.com

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for Williamson ether synthesis. almerja.com This can lead to significant energy savings compared to conventional heating over several hours.

Table 2: Green Chemistry Approaches for Isophthalonitrile Synthesis

ApproachBenefitExample/ApplicationReference
Phase-Transfer CatalysisReduces need for anhydrous solvents, simpler workupUse of tetrabutylammonium (B224687) bromide with K₂CO₃ ukolegija.ltebsco.com
Microwave-Assisted SynthesisReduced reaction time, improved energy efficiencyAccelerating the etherification reaction almerja.com
Alternative SolventsReduced environmental impactExploring deep eutectic solvents (DES) google.com

Mechanistic Studies of this compound Formation Reactions

The formation of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. ukolegija.lt

The key steps of the mechanism are as follows:

Deprotonation: A strong base, such as sodium tert-butoxide or sodium hydride, abstracts the acidic proton from the hydroxyl group of 4-hydroxyisophthalonitrile. This creates a resonance-stabilized phenoxide ion. The negative charge is delocalized across the oxygen atom and the aromatic ring, which enhances its nucleophilicity.

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile. However, in the case of using a tert-butyl halide as the electrophile, the SN2 reaction is highly disfavored due to the steric hindrance of the tertiary carbon. Instead, an elimination (E2) reaction would be the major pathway. Therefore, the use of reagents like isobutylene (B52900) in the presence of an acid catalyst, or the reaction with sodium tert-butoxide itself, follows a different pathway. When sodium tert-butoxide is used, it establishes an equilibrium with the phenoxide. The reaction likely proceeds through the attack of the phenoxide on a suitable electrophilic tert-butyl source.

A more plausible pathway for introducing the tert-butyl group, avoiding the problematic SN2 reaction on a tertiary halide, is the acid-catalyzed addition of isobutylene. In this case, the isobutylene is protonated to form a stable tert-butyl cation, which is then attacked by the nucleophilic oxygen of the 4-hydroxyisophthalonitrile.

However, based on the literature for preparing similar compounds, the reaction with a strong base like sodium tert-butoxide in an aprotic solvent is a standard procedure for forming tert-butyl ethers from phenols. nih.gov The exact mechanism in this specific case may involve the formation of a contact ion pair or a more complex interaction that facilitates the ether formation over elimination. The electron-withdrawing nature of the two nitrile groups on the aromatic ring increases the acidity of the phenolic proton, making the formation of the phenoxide ion particularly favorable.

Chemical Transformations and Derivatization of the Isophthalonitrile Core

Electrophilic Aromatic Substitution Reactions on 4-tert-Butoxyisophthalonitrile

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orglibretexts.org The reaction proceeds through a high-energy cationic intermediate known as a sigma complex or arenium ion, the stability of which is influenced by the electronic nature of the substituents already on the ring. masterorganicchemistry.com

For this compound, the substituents exhibit competing effects. The strongly activating tert-butoxy (B1229062) group (-Ot-Bu) directs incoming electrophiles to its ortho positions (C3 and C5). The strongly deactivating cyano groups (-CN) direct meta, which corresponds to the C5 position (meta to C1-CN) and the C4/C6 positions (meta to C2-CN). The convergence of these directing effects suggests that any electrophilic substitution would most likely occur at the C5 position, which is ortho to the activating group and meta to one of the deactivating groups. However, the combined deactivating effect of the two nitrile groups makes the aromatic ring significantly electron-deficient, generally rendering electrophilic aromatic substitution challenging under standard conditions.

While specific experimental data on the electrophilic substitution of this compound is not extensively documented, the expected outcomes for common EAS reactions can be predicted based on these principles.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Typical Electrophile Predicted Major Product
Nitration HNO₃, H₂SO₄ NO₂⁺ 4-tert-Butoxy-5-nitroisophthalonitrile
Halogenation Br₂, FeBr₃ Br⁺ 5-Bromo-4-tert-butoxyisophthalonitrile
Sulfonation Fuming H₂SO₄ SO₃ 4-tert-Butoxy-5-sulfoisophthalonitrile
Friedel-Crafts Alkylation R-Cl, AlCl₃ R⁺ Generally low yielding due to deactivation

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Generally low yielding due to deactivation |

This table is based on established principles of electrophilic aromatic substitution and the directing effects of the present functional groups.

Nucleophilic Aromatic Substitution Reactions at the Nitrile and Aromatic Positions

Nucleophilic aromatic substitution (SₙAr) is a primary pathway for functionalizing electron-poor aromatic rings. numberanalytics.commasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to a good leaving group (e.g., a halide). libretexts.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

While this compound does not possess a leaving group, it can be synthesized via an SₙAr reaction. A common route to substituted phthalonitriles involves the displacement of a nitro group from a nitrophthalonitrile precursor. umich.edu The synthesis of this compound can thus be achieved by reacting 4-nitrophthalonitrile (B195368) with potassium tert-butoxide. In this reaction, the two nitrile groups activate the C4 position for nucleophilic attack by the tert-butoxide ion, leading to the displacement of the nitrite (B80452) ion.

Table 2: Synthesis via Nucleophilic Aromatic Substitution

Reactant 1 Reactant 2 Base/Solvent Product Reference

This reaction exemplifies the SₙAr mechanism where the electron-withdrawing nitrile groups facilitate the substitution.

Furthermore, should a halogen be introduced onto the ring (e.g., at the C6 position via EAS), this derivative would become a highly activated substrate for subsequent SₙAr reactions, allowing for the introduction of a wide variety of nucleophiles.

Modifications of the Nitrile Functionality (e.g., Hydrolysis, Reduction, Cycloaddition)

The two nitrile groups on the isophthalonitrile core are sites of significant chemical reactivity, allowing for their conversion into other important functional groups.

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form amides and then carboxylic acids. nih.gov A noteworthy method involves the use of potassium tert-butoxide in tert-butanol, which can hydrate (B1144303) nitriles to amides under anhydrous conditions, a reaction shown to be effective for dicyanobenzene. organic-chemistry.org Complete hydrolysis of this compound would yield 4-tert-butoxyphthalic acid.

Reduction: The nitrile groups can be reduced to primary amines. This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over metal catalysts such as Raney Nickel or Rhodium. Current time information in Bangalore, IN. This transformation converts this compound into 4-tert-butoxy-1,2-bis(aminomethyl)benzene.

Cycloaddition: Phthalonitriles are key precursors for the synthesis of phthalocyanines, large macrocyclic compounds with extensive applications. In a template-assisted cyclotetramerization reaction, four molecules of a phthalonitrile (B49051) derivative condense, typically in the presence of a metal salt, to form the corresponding metal-phthalocyanine complex. umich.edu this compound can be used to produce 2,9(10),16(17),23(24)-tetra-tert-butoxyphthalocyanine, whose bulky substituents enhance solubility. rsc.org

Reaction with Organometallics: Nitriles react with organometallic reagents, such as Grignard reagents (R-MgBr), to form ketones after acidic workup. This would involve the sequential addition to both nitrile groups.

Table 3: Key Transformations of the Nitrile Groups

Reaction Type Reagents Product Functional Group
Partial Hydrolysis KOtBu, tBuOH Diamide
Complete Hydrolysis H₃O⁺, heat Dicarboxylic Acid
Reduction 1. LiAlH₄; 2. H₂O Diamine
Cyclotetramerization Metal salt (e.g., Zn(OAc)₂), heat Phthalocyanine (B1677752)

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Diketone |

Functionalization of the tert-Butoxy Group in this compound

The tert-butoxy group is a tert-butyl ether. While generally stable, its primary mode of functionalization is cleavage under acidic conditions to unmask the corresponding phenol (B47542). This reaction is a standard deprotection strategy in organic synthesis.

The cleavage typically proceeds via an Sₙ1 or E1 mechanism. libretexts.orglibretexts.org Protonation of the ether oxygen makes it a good leaving group. Subsequent loss of the stable tert-butyl cation generates the phenol, 4-hydroxyisophthalonitrile (B41444). The tert-butyl cation can then be trapped by a nucleophile or lose a proton to form isobutylene (B52900). A variety of strong acids can effect this transformation. libretexts.orgmasterorganicchemistry.com

Table 4: Reagents for the Cleavage of the tert-Butoxy Group

Reagent(s) Conditions Mechanism Product
HBr or HI (aq.) Heat Sₙ1 4-Hydroxyisophthalonitrile + tert-Butyl Halide
Trifluoroacetic Acid (TFA) 0 °C to RT E1/Sₙ1 4-Hydroxyisophthalonitrile + Isobutylene
H₂SO₄ (aq.) Moderate Heat E1/Sₙ1 4-Hydroxyisophthalonitrile + Isobutylene

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving Isophthalonitrile Derivatives

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.goveie.grmdpi.com To utilize this compound in such reactions, it typically must first be functionalized with a suitable leaving group, most commonly a halide (Br, I) or a triflate. This "handle" can be installed via electrophilic aromatic substitution (as discussed in 3.1) to produce, for example, 5-bromo-4-tert-butoxyisophthalonitrile.

This halogenated derivative can then serve as a substrate in a variety of palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions provide a modular approach to synthesizing a vast array of complex derivatives, where the isophthalonitrile core serves as a central building block.

Table 5: Representative Cross-Coupling Reactions on a Halogenated Isophthalonitrile Derivative

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Ar-B(OH)₂ Pd(PPh₃)₄, Base 5-Aryl-4-tert-butoxyisophthalonitrile
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Base 5-Alkynyl-4-tert-butoxyisophthalonitrile
Heck H₂C=CH-R' Pd(OAc)₂, P(o-tol)₃, Base 5-Alkenyl-4-tert-butoxyisophthalonitrile

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | 5-(Dialkylamino)-4-tert-butoxyisophthalonitrile |

(Note: The substrate for this table is a hypothetical 5-halo-4-tert-butoxyisophthalonitrile)

Role of 4 Tert Butoxyisophthalonitrile As a Building Block in Organic Synthesis

Application in the Construction of Macrocyclic Architectures

The synthesis of macrocycles, large cyclic molecules, is a significant area of research due to their prevalence in natural products and their utility in host-guest chemistry and materials science. While direct literature on the use of 4-tert-butoxyisophthalonitrile in macrocyclization is not abundant, the isophthalonitrile scaffold is a known precursor for such structures, particularly in the formation of phthalocyanines and related macrocycles. umich.edunih.gov

The tert-butoxy (B1229062) group in this compound plays a crucial role in the synthesis of soluble macrocyclic compounds. Phthalocyanines, for example, are large, planar macrocycles that often suffer from poor solubility, limiting their processability and application. The incorporation of bulky substituents like the tert-butoxy group can disrupt intermolecular stacking and significantly improve solubility in common organic solvents. umich.edunih.gov The synthesis of tetra-tert-butyl substituted phthalocyanines from 4-tert-butylphthalonitrile (B1266168) is a well-established method to achieve this. nih.gov

The general strategy involves the cyclotetramerization of a phthalonitrile (B49051) derivative in the presence of a metal salt. google.com In the case of this compound, this would lead to a tetra-tert-butoxy substituted phthalocyanine (B1677752). The reaction can be statistically controlled by using a mixture of two different phthalonitriles to produce unsymmetrically substituted macrocycles. nih.gov

Table 1: Potential Macrocyclization Reactions Involving Isophthalonitrile Derivatives

Macrocycle TypePrecursor(s)Reaction ConditionsSignificance of tert-Butoxy Group
Symmetrical PhthalocyanineThis compoundMetal salt (e.g., ZnCl2), high-boiling solvent (e.g., quinoline), heatEnhances solubility of the final macrocycle
Unsymmetrical PhthalocyanineThis compound and another substituted phthalonitrileStatistical condensation with a metal saltAllows for fine-tuning of electronic and physical properties
Porphyrin-Phthalocyanine DyadsSubstituted phthalonitrile and a porphyrin precursorMulti-step synthesis involving cross-coupling reactionsThe tert-butoxy group can improve the solubility and processability of the final dyad structure.

While direct macrocyclization via intermolecular reactions can be challenging due to competing polymerization, strategies such as high-dilution conditions or template-directed synthesis can favor the formation of the desired macrocycle. The steric hindrance provided by the tert-butoxy group in this compound could potentially influence the conformational preferences of precursor molecules, thereby impacting the efficiency of macrocyclization reactions.

Utilization in the Synthesis of Heterocyclic Compounds

The nitrile groups of this compound are versatile functional handles for the construction of a wide array of heterocyclic compounds. The electron-withdrawing nature of these groups facilitates nucleophilic substitution on the aromatic ring and also allows for direct participation of the nitrile carbons in cyclization reactions.

A notable application of isophthalonitrile derivatives is in the synthesis of fused heterocyclic systems. For instance, polyhalo-isophthalonitriles react with heterocyclic ketene (B1206846) aminals in the presence of a base like potassium tert-butoxide to yield 1,3-diazaheterocycle fused [1,2-b]isoquinolin-1(2H)-imines. Subsequent hydrolysis can then provide the corresponding isoquinolin-1(2H)-ones. umich.eduhelsinki.fi The presence of the tert-butoxy group in place of a halogen would modify the electronic properties of the aromatic ring and could influence the regioselectivity of the initial nucleophilic attack.

Furthermore, isophthalonitriles can serve as precursors to heterocycle-fused 1,2,3-triazoles through a one-pot, 1,3-dipolar cycloaddition reaction with heterocyclic ketene aminals or N,O-acetals and sodium azide. nih.gov

Table 2: Synthesis of Heterocyclic Compounds from Isophthalonitrile Derivatives

Heterocycle ClassReactantsKey Reaction TypePotential Role of this compound
Fused IsoquinolinonesPolyhalo-isophthalonitrile, Heterocyclic Ketene AminalNucleophilic Aromatic Substitution followed by CyclizationThe tert-butoxy group would alter the reactivity of the aromatic ring and influence the reaction pathway.
Fused 1,2,3-TriazolesPolyhalo-isophthalonitrile, Heterocyclic Ketene Aminal/N,O-Acetal, Sodium Azide1,3-Dipolar CycloadditionCould be used to synthesize triazoles with improved solubility and modified biological activity.
PhthalocyaninesThis compoundCyclotetramerizationActs as a key precursor for soluble phthalocyanine derivatives. nih.gov

The nitrile groups themselves can be transformed into various nitrogen-containing heterocycles. For example, reduction of the nitriles to amines, followed by reaction with appropriate bis-electrophiles, could lead to the formation of fused diazepine (B8756704) or other nitrogen-containing ring systems.

Precursor for Advanced Organic Intermediates

This compound serves as a valuable starting material for the synthesis of more complex and functionally diverse organic intermediates. The nitrile and tert-butoxy groups can be selectively or sequentially transformed to introduce new functionalities.

A key transformation of phthalonitriles is their conversion to phthalic acids or their derivatives. A patent describes a multi-step synthesis of 4-tert-butylphthalonitrile starting from o-xylene, which involves the formation of 4-tert-butylphthalic acid as an intermediate. google.com This process can be reversed, allowing this compound to be a precursor to 4-tert-butoxyphthalic acid or its anhydride. These dicarboxylic acid derivatives are themselves important building blocks for polymers, plasticizers, and other functional materials.

The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines. The resulting 1,3-bis(aminomethyl)benzene derivatives are important monomers for the synthesis of polyamides and other polymers. The presence of the tert-butoxy group would impart unique properties to these resulting intermediates and polymers, such as increased thermal stability or altered solubility.

Table 3: Transformation of this compound into Advanced Intermediates

IntermediateTransformationPotential Applications of Intermediate
4-tert-Butoxyphthalic AcidHydrolysis of nitrile groupsMonomer for polyesters and polyamides, precursor for dyes and pigments.
4-tert-Butoxy-1,3-bis(aminomethyl)benzeneReduction of nitrile groupsMonomer for high-performance polymers, building block for ligands in coordination chemistry.
4-tert-ButoxyphenolsHydrolysis of the tert-butoxy group followed by other transformationsPrecursors for pharmaceuticals, agrochemicals, and other fine chemicals.

The tert-butoxy group is an acid-labile protecting group. google.com This allows for its selective removal under acidic conditions to reveal a hydroxyl group. The resulting 4-hydroxyisophthalonitrile (B41444) is a highly functionalized intermediate that can undergo further reactions at the hydroxyl position, such as etherification or esterification, to introduce a wide range of other functional groups.

Contributions to Complex Molecule Synthesis

The strategic incorporation of building blocks like this compound can significantly streamline the synthesis of complex molecules. The isophthalonitrile moiety can serve as a rigid scaffold to which other fragments of a target molecule can be attached.

While direct applications of this compound in the total synthesis of natural products are not widely reported, the principles of its reactivity suggest its potential utility. For instance, the nitrile groups can participate in cycloaddition reactions or be converted into other functional groups that are necessary for the construction of a complex target. The tert-butoxy group can serve as a masked hydroxyl group, which can be unveiled at a later stage of the synthesis to participate in a key bond-forming reaction.

The synthesis of functionalized phthalocyanines, which can be considered complex molecules, is a prime example of the utility of substituted isophthalonitriles. umich.edunih.gov These molecules have applications in photodynamic therapy, catalysis, and materials science, and their properties are highly dependent on the nature of their peripheral substituents. The use of this compound allows for the introduction of tert-butoxy groups, which, as previously mentioned, enhance solubility and allow for further studies and applications of these complex systems.

The development of new synthetic methodologies often relies on the availability of versatile building blocks. This compound, with its combination of reactive nitrile groups and a sterically demanding, acid-labile tert-butoxy group, represents a valuable tool for synthetic chemists aiming to construct complex and functional molecules.

Advanced Material Science Applications of 4 Tert Butoxyisophthalonitrile Derivatives

Integration into Novel Polymer Systems (Excluding Bulk Material Properties)

The integration of isophthalonitrile moieties into polymer structures can be achieved through various chemical strategies, leading to materials with tailored functionalities. One notable method involves the 1,3-dipolar cycloaddition reaction of isophthalonitrile oxide derivatives with polymers containing unsaturated bonds. icm.edu.pl This approach serves as a non-isocyanate curing technology, where the isophthalonitrile unit becomes chemically incorporated into the polymer backbone, forming a cross-linked network. icm.edu.pl

For instance, isophthalonitrile oxide, generated from its N,N-dihydroxybenzene-1,3-dicarboximidoyl dichloride precursor, can react with liquid polybutadiene (B167195). icm.edu.pl The highly reactive nitrile oxide groups (-CNO) readily engage with the C=C double bonds of the polybutadiene chains, forming isoxazoline (B3343090) rings. icm.edu.pl This process effectively cross-links the polymer chains, transforming the liquid polymer into a solid elastomer at room temperature. icm.edu.pl The isophthalonitrile unit, therefore, acts as a structural bridge, fundamentally altering the nature of the polymer system. Research in this area has focused on the kinetics of this curing reaction, confirming it as a first-order reaction with low apparent activation energy. icm.edu.pl This method highlights how the isophthalonitrile core can be post-synthetically integrated to create complex, networked polymer systems.

Role as a Monomer in the Formation of Functional Polymers

Beyond its role in modifying existing polymers, the isophthalonitrile scaffold can function as a core monomeric unit in polymerization reactions. The two nitrile groups, or their derivatives like nitrile N-oxides, provide reactive sites for polyaddition reactions. rsc.org For example, isophthalonitrile di-N-oxide can undergo polycycloaddition with monomers containing two acrylate (B77674) groups (bisacrylates). rsc.org This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, effectively linking the monomer units together to form a functional polymer. rsc.org

The synthesis conditions for such polymerizations are critical, as unstable species like bis(nitrile N-oxide)s can self-decompose. rsc.org Researchers have developed methods to control the reaction, such as performing the polymerization by suspending the reactive monomers in poor solvents or carrying out the reaction in a crystalline state to manage reactivity. rsc.org These strategies allow for the formation of polymers where the isophthalonitrile unit is a fundamental, repeating part of the main chain. The resulting polymers incorporate the isoxazole (B147169) heterocycle, derived from the nitrile oxide reaction, directly into their backbone. This demonstrates the potential of isophthalonitrile derivatives to act as A-A type monomers for creating novel polymer architectures. rsc.org

Precursor for Advanced Organic Semiconductors (Excluding Device Performance)

In the field of organic electronics, the design of new semiconductor materials often relies on a "soluble precursor" approach. cleanenergywiki.org This strategy involves synthesizing a soluble version of a target molecule, which can be easily processed into thin films from solution. A subsequent treatment, often thermal, converts the precursor into the final, typically less soluble, high-performance semiconductor. cleanenergywiki.org

4-tert-butoxyisophthalonitrile derivatives are conceptually well-suited to serve as such precursors. The bulky tert-butyl group significantly enhances solubility in common organic solvents, a crucial requirement for solution-based processing. cleanenergywiki.org Simultaneously, the two electron-withdrawing nitrile groups on the isophthalonitrile core effectively lower the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. cleanenergywiki.org This electronic tuning is a key strategy in designing n-type organic semiconductors, which are essential for creating complementary circuits. cleanenergywiki.orgcuhk.edu.hk

The precursor concept allows for the design of molecules that balance processability with final material properties. A molecule like this compound could be incorporated into a larger conjugated system. After formation of the desired thin-film morphology from solution, a thermal step could be employed to cleave the tert-butoxy (B1229062) group, yielding isobutene and a phenol (B47542). This deprotection step would unmask a polar hydroxyl group, fundamentally altering the intermolecular interactions and solid-state packing of the material, which are critical factors for semiconductor performance. cleanenergywiki.org This approach combines the benefits of solubility for fabrication with the desired electronic properties and packing of the final material. cleanenergywiki.org

Development of Isophthalonitrile-Based Photocatalysts (Excluding Catalytic Efficiency Data)

Isophthalonitrile derivatives have become central to the development of a new generation of purely organic, metal-free photoredox catalysts. These catalysts operate by absorbing visible light to reach an excited state, from which they can mediate electron transfer to initiate chemical reactions. The core design principle involves combining an electron-accepting unit with electron-donating units within the same molecule.

A prominent example is 2,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)isophthalonitrile (4CzIPN-tBu) , which has been developed for phosphorus-radical-initiated cascade cyclization reactions. acs.org

Structure: In this molecule, the isophthalonitrile core acts as the electron acceptor. It is substituted with four carbazole (B46965) units, which are strong electron donors. Furthermore, the carbazole wings are decorated with tert-butyl groups.

Synthesis and Function of Components: The synthesis involves attaching these donor groups to the central acceptor core. The tert-butyl groups serve to increase the solubility of the catalyst in organic solvents and to add steric bulk, which can influence the catalyst's photophysical properties. Upon photoexcitation, a charge-transfer state is formed where electron density moves from the carbazole donors to the isophthalonitrile acceptor. This excited state is a potent oxidant and reductant, enabling it to engage in single-electron transfer (SET) with organic substrates to generate reactive radical intermediates. acs.org The development of such catalysts is a significant step towards more sustainable chemical synthesis. acs.org

Photocatalyst DerivativeCore StructureFunctional GroupsRole of Components
4CzIPN-tBu Isophthalonitrile4x (3,6-di-tert-butyl-9H-carbazol-9-yl)Isophthalonitrile: Electron acceptor. Carbazole: Electron donor. tert-Butyl: Enhances solubility, provides steric bulk. acs.org

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline, porous materials constructed from molecular building blocks. wikipedia.orgrsc.org The rational design of these materials, known as reticular chemistry, relies on the geometry and connectivity of the building blocks to direct the formation of a specific, extended network. wikipedia.org

This compound is a prototypical linear, ditopic building block (or linker). researchgate.net Its geometry is well-suited for constructing one-dimensional chains or, when combined with higher-connectivity nodes, two- or three-dimensional frameworks. wikipedia.orgresearchgate.net

In COF Synthesis: The nitrile groups (-C≡N) can be utilized as reactive sites for forming the covalent linkages that define the framework. For instance, nitrile-based dynamic covalent chemistry can be used to form boronate ester or imine-linked COFs, or the nitrile groups can be converted to other functionalities for subsequent reactions. Alternatively, the isophthalonitrile unit can be incorporated as a scaffold where the nitrile groups are not part of the primary framework linkage but exist as functional groups decorating the walls of the pores. researchgate.net

In MOF Synthesis: In MOFs, the organic linker connects metal ions or clusters (Secondary Building Units, SBUs). wikipedia.orgmdpi.com While carboxylate groups are the most common linkers, nitrogen-containing ligands are also widely used. The nitrile groups of this compound could coordinate directly to metal centers or be part of a larger linker that has other coordinating groups (like carboxylates).

Role of the tert-Butoxy Group: In either MOFs or COFs, the large tert-butoxy group would project into the pores of the resulting framework. This pendant functional group would significantly modify the chemical environment within the pores, influencing the material's properties related to gas storage, separation, or guest molecule binding. sysu.edu.cnmdpi.com The synthesis of frameworks with such flexible or bulky side groups is an area of active research. rsc.org

Framework TypePotential Role of this compoundKey Structural Features
COF Ditopic linear building block. researchgate.netNitrile groups for linkage formation or pore functionalization. tert-Butoxy group as a bulky pore decoration. researchgate.net
MOF Functionalized organic linker connecting metal SBUs. wikipedia.orgmdpi.comNitrile groups for potential metal coordination. tert-Butoxy group modifying the internal surface chemistry of the pores. sysu.edu.cn

Computational and Theoretical Investigations of 4 Tert Butoxyisophthalonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.orgarxiv.org It is widely employed due to its favorable balance of accuracy and computational cost, making it a standard tool for predicting molecular geometries and electronic properties. google.commdpi.comrsc.org

The first step in a DFT study is typically a geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. google.comresearchgate.net For 4-tert-butoxyisophthalonitrile, this process would yield precise information on bond lengths, bond angles, and dihedral angles. The bulky tert-butyl group introduces significant steric hindrance, which influences the orientation of the butoxy group relative to the plane of the benzene (B151609) ring.

Once the optimized geometry is obtained, various electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netbeilstein-journals.org A smaller gap generally implies higher reactivity. In this compound, the electron-donating nature of the alkoxy group and the electron-withdrawing nature of the two nitrile groups are expected to decrease the HOMO-LUMO gap.

Another valuable property derived from DFT is the Molecular Electrostatic Potential (MEP). The MEP is a map of the electrostatic potential on the electron density surface of a molecule, which helps in predicting how a molecule will interact with other charged species. researchgate.netuni-muenchen.denih.gov It visualizes electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, negative potential (red/yellow) is expected around the nitrogen atoms of the nitrile groups, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction. The aromatic ring and the tert-butyl group would exhibit regions of neutral or slightly positive potential (green/blue).

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These values are illustrative, based on typical DFT calculations for similar organic molecules, as specific published data for this compound are not available.)

PropertyValueUnit
Optimized Geometry
C-O Bond Length (Aryl-O)1.37Å
C-O Bond Length (O-tert-butyl)1.45Å
C≡N Bond Length1.15Å
C-C-N Bond Angle178.5Degrees
C-O-C-C Dihedral Angle~90Degrees
Electronic Properties
HOMO Energy-6.8eV
LUMO Energy-1.5eV
HOMO-LUMO Gap5.3eV
Dipole Moment3.5Debye

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. nih.gov It is an invaluable tool for studying the conformational dynamics and intermolecular interactions of molecules in a simulated environment that can mimic condensed phases (liquids or solids). mdpi.commdpi.com

For this compound, a key area of conformational flexibility is the rotation around the single bonds of the tert-butoxy (B1229062) group. The bulky tert-butyl group can adopt various orientations relative to the aromatic ring. nih.govupenn.edulibretexts.org MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. mdpi.com Such simulations typically employ a force field, which is a set of parameters that defines the potential energy of the system based on the positions of its constituent atoms. mdpi.com

MD simulations are also exceptionally useful for studying intermolecular interactions. frontiersin.orgsun.ac.zaresearchgate.net By simulating a system containing many this compound molecules, one can observe how they arrange themselves and interact. The primary interactions would include:

Dipole-Dipole Interactions: The two nitrile groups create a significant dipole moment, leading to strong electrostatic interactions between molecules.

Analysis of MD trajectories can provide quantitative measures of these interactions and their effect on the bulk properties of the material. Parameters such as the radial distribution function can reveal the average distances and coordination numbers between different parts of the molecules, offering a detailed picture of the liquid or solid structure. mdpi.com

Table 2: Illustrative Conformational and Interaction Data from MD Simulations (Note: This data is hypothetical and serves to illustrate the type of information obtainable from MD simulations.)

ParameterDescriptionIllustrative Value
Conformational Analysis
Most Stable ConformerDihedral angle where the tert-butyl group is perpendicular to the aromatic ring to minimize steric clash.~90°
Rotational Energy BarrierEnergy required to rotate the tert-butoxy group through a conformation where it eclipses a nitrile group.5-8 kcal/mol
Intermolecular Interactions
Dimerization EnergyThe strength of the interaction between two molecules in the most stable dimer configuration.-10 to -15 kcal/mol
Dominant Interaction TypeThe main force driving molecular association.Dipole-Dipole

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Isophthalonitrile Derivatives (Focus on Structural Descriptors)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or a specific chemical property. researchgate.netijcrims.com These models are built by finding a mathematical relationship between calculated properties of molecules, known as molecular descriptors, and their experimentally measured activity. researchgate.netacs.org For a series of isophthalonitrile derivatives, QSAR can be a powerful tool to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. acs.org

The core of any QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. For isophthalonitrile derivatives, relevant descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include HOMO and LUMO energies, dipole moment, and partial atomic charges. They are crucial for modeling interactions driven by electrostatics.

Steric Descriptors: These quantify the size and shape of the molecule. Molar refractivity and specific steric parameters (like Verloop parameters) are common examples. They are important when the biological activity depends on how well the molecule fits into a specific site, such as an enzyme's active site. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (its graph). They describe molecular size, shape, and degree of branching. Examples include connectivity indices and Wiener indices.

Hydrophobic Descriptors: These describe the molecule's affinity for nonpolar environments. The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor.

A QSAR model for isophthalonitrile derivatives would be developed by calculating a wide range of these descriptors for a set of molecules with known activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that best relates the descriptors to the activity.

Table 3: Key Structural Descriptors for QSAR of Isophthalonitrile Derivatives (Note: This table lists descriptor types relevant to isophthalonitrile derivatives, not specific values for this compound.)

Descriptor TypeExample DescriptorInformation EncodedPotential Relevance for Isophthalonitriles
ElectronicHOMO/LUMO EnergiesElectron donating/accepting abilityReactivity, interaction with biological targets
ElectronicDipole MomentOverall polarity of the moleculeStrength of electrostatic interactions
StericMolar Refractivity (MR)Molecular volume and polarizabilityFit within a receptor or binding site
TopologicalKier & Hall Connectivity Indices (χ)Size, branching, and cyclicityOverall molecular shape and complexity
HydrophobicLogPLipophilicity/hydrophilicity balanceMembrane permeability, transport properties

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a fundamental tool for elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy path from reactants to products, characterize intermediate structures, and, most importantly, locate the transition state (TS). rsc.org The energy of the transition state relative to the reactants determines the activation energy, which governs the reaction rate.

For this compound, a relevant reaction to study would be its synthesis. A common route to ethers is the Williamson ether synthesis. In this case, it would involve the reaction of the sodium salt of 4-hydroxyisophthalonitrile (B41444) with a tert-butyl halide (e.g., tert-butyl bromide). This reaction is known to be sensitive to the substrate, with primary halides favoring an SN2 mechanism and tertiary halides, like tert-butyl bromide, strongly favoring an SN1 mechanism due to steric hindrance and the stability of the intermediate tert-butyl cation.

Computational modeling could be used to investigate this proposed synthetic route:

Reactant and Product Optimization: The geometries and energies of the reactants (4-cyanophenoxide, tert-butyl bromide) and products (this compound, sodium bromide) would be calculated.

Transition State Search: For a hypothetical SN2 pathway, a search would be conducted for the transition state corresponding to the backside attack of the phenoxide on the tert-butyl bromide. For an SN1 pathway, the energy required for the formation of the tert-butyl cation intermediate would be calculated.

Energy Profile Construction: By calculating the energies of all stationary points (reactants, intermediates, transition states, products), a reaction energy profile can be constructed. This profile would clearly show the activation energies for the competing pathways, allowing for a quantitative prediction of the favored mechanism. frontiersin.org

Table 4: Illustrative Energy Profile for a Hypothetical Synthesis of this compound via an SN1-like Pathway (Note: Energies are relative to the reactants and are for illustrative purposes to demonstrate the output of a reaction mechanism study.)

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants4-cyanophenoxide + tert-butyl bromide0.0
Intermediate Formation TSTransition state for the dissociation of tert-butyl bromide+20.5
Intermediates4-cyanophenoxide + tert-butyl cation + Br⁻+15.0
Product Formation TSTransition state for the attack of the phenoxide on the carbocation+13.5
ProductsThis compound + Br⁻-5.0

Analytical and Spectroscopic Characterization Methodologies for Isophthalonitrile Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The definitive identification of an organic molecule's structure relies heavily on spectroscopic methods that probe the atomic and molecular levels. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the unambiguous structural elucidation of compounds like 4-tert-butoxyisophthalonitrile.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of hydrogen and carbon atoms, 2D NMR offers deeper insights into the connectivity and spatial relationships between atoms within a molecule. For a molecule with the complexity of this compound, 2D NMR experiments are crucial for assigning specific signals to the correct atoms in the structure.

Common 2D NMR experiments that would be applied include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bond distances. For this compound, COSY would be used to identify which protons on the aromatic ring are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals in the ¹³C NMR spectrum by linking them to their known proton counterparts.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbons and the carbons of the tert-butyl group, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, NOESY could confirm the spatial proximity of the tert-butoxy (B1229062) group's protons to the adjacent proton on the aromatic ring.

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Illustrative 2D NMR Data for this compound

The following table is a hypothetical representation of expected 2D NMR correlations for this compound, as specific experimental data is not available in the searched literature.

Interactive Table: Expected 2D NMR Correlations for this compound
Proton (¹H) Signal COSY Correlations (with ¹H) HSQC/HMBC Correlations (with ¹³C)
Aromatic CH (position 3) Aromatic CH (position 5) C3, C2, C4, C5
Aromatic CH (position 5) Aromatic CH (position 3), Aromatic CH (position 6) C5, C4, C6, C1
Aromatic CH (position 6) Aromatic CH (position 5) C6, C1, C5

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula.

For this compound (C₁₂H₁₂N₂O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used. The resulting data provides strong evidence for the molecular formula, complementing the structural information obtained from NMR spectroscopy.

Table: Theoretical HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (m/z)Ion Type
C₁₂H₁₂N₂O200.09496[M]⁺
C₁₂H₁₃N₂O201.10279[M+H]⁺
C₁₂H₁₂N₂NaO223.08471[M+Na]⁺

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is a fundamental technique for separating the components of a mixture and assessing the purity of a compound. For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for ensuring that a sample is free from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. To assess the purity of this compound, a reversed-phase HPLC method would typically be developed.

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is then pumped through the column. Components of the sample separate based on their relative affinities for the stationary and mobile phases.

Detection: A UV detector is commonly used, as the aromatic ring and nitrile groups in this compound would absorb UV light at a characteristic wavelength. The output is a chromatogram, where pure compounds appear as sharp, symmetrical peaks.

Purity Assessment: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A stability-indicating HPLC method can also be developed through forced degradation studies to ensure that any potential impurities or degradants can be separated from the main compound.

Gas Chromatography (GC)

For compounds that are volatile and thermally stable, Gas Chromatography offers high resolution and sensitivity.

Principle: The sample is injected into a heated port where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and interactions with the stationary phase.

Application: GC could be used to detect volatile impurities in a sample of this compound. When coupled with a mass spectrometer (GC-MS), it not only separates impurities but also provides information for their identification.

Table: Typical Chromatographic Methods for Aromatic Nitriles

TechniqueStationary PhaseMobile PhaseDetectionApplication for this compound
HPLC C18 SilicaAcetonitrile/Water GradientUV-Vis (e.g., at 254 nm)Primary method for purity assessment and quantification.
GC Polysiloxane-basedHelium or NitrogenFlame Ionization (FID) or Mass Spectrometry (MS)Analysis of volatile impurities and reaction by-products.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure of a molecule in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is considered the gold standard for structural determination, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallography on this compound, a high-quality single crystal must first be grown. This can often be the most challenging step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Mathematical analysis of this diffraction pattern allows for the generation of an electron density map, from which the positions of the individual atoms can be determined. The resulting crystal structure would confirm the planar nature of the isophthalonitrile ring, the geometry of the tert-butoxy group, and would reveal how the molecules pack together in the crystal lattice through intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds.

Table: Illustrative Crystallographic Data Parameters

The following table represents the type of data obtained from an X-ray crystallography experiment. Specific data for this compound is not available in the searched literature.

ParameterDescription
Crystal System The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-C, C-N, C-O).
**Bond Angles (°) **Angles formed by three connected atoms (e.g., C-C-C, C-O-C).
Torsion Angles (°) Dihedral angles describing the conformation of the molecule.

Advanced Techniques for Reaction Monitoring and Kinetic Studies

Understanding how a compound is formed or how it behaves in a chemical reaction is crucial for process optimization and mechanistic studies. Advanced analytical techniques can monitor reactions in real-time, providing valuable kinetic data.

For reactions involving this compound, such as its synthesis or subsequent functionalization, in situ spectroscopic methods are highly effective.

In situ FTIR and NMR Spectroscopy: Probes can be inserted directly into a reaction vessel to acquire Fourier-Transform Infrared (FTIR) or NMR spectra as the reaction progresses. This allows for the concentrations of reactants, intermediates, and products to be tracked over time. By monitoring the disappearance of a reactant peak or the appearance of a product peak, reaction rates and kinetic parameters can be determined.

Laser Flash Photolysis: For studying photochemical processes, laser flash photolysis can be used. If this compound were to be investigated for its photochemical properties, this technique could be used to generate transient species (like excited states or radicals) and monitor their decay kinetics on very short timescales (nanoseconds to microseconds).

These advanced monitoring techniques provide a dynamic view of the chemical system, offering insights that are not available from the analysis of quenched samples at discrete time points.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-tert-butoxyisophthalonitrile, and what methodological considerations are critical for reproducibility?

  • Answer: While direct protocols for this compound are sparse, analogous nitriles (e.g., [6-(4-tert-butylphenyl)pyridin-3-yl]acetonitrile) are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution of tert-butoxy groups onto aromatic precursors . Key considerations include:

  • Catalyst selection: Palladium-based catalysts for cross-coupling, with ligand optimization to enhance regioselectivity.
  • Purification: Column chromatography or recrystallization to isolate the nitrile product, monitored by TLC.
  • Yield optimization: Control of reaction temperature (typically 80–120°C) and inert atmospheres to prevent tert-butoxy group degradation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer: Multimodal spectroscopic characterization is essential:

  • ¹H/¹³C NMR: Compare chemical shifts (e.g., tert-butoxy protons at ~1.3 ppm, nitrile carbons at ~115–120 ppm) with PubChem data for related nitriles .
  • IR spectroscopy: Confirm nitrile group absorption at ~2200–2250 cm⁻¹ .
  • Mass spectrometry: Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns against NIST reference data .

Q. What solvent systems are compatible with this compound for experimental applications?

  • Answer: Solubility data for structurally similar nitriles (e.g., 4-methylisophthalonitrile) suggest:

  • Polar aprotic solvents: DMSO or DMF for high solubility (>10 mM) .
  • Hydrophobic media: tert-Butyl groups enhance solubility in dichloromethane or THF.
  • Storage: Anhydrous conditions (sealed vials, desiccants) to prevent hydrolysis of the nitrile group .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Answer: While specific hazard data are limited, general nitrile precautions apply:

  • PPE: Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis or handling to mitigate inhalation risks .
  • Waste disposal: Segregate nitrile-containing waste for incineration or specialized treatment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in scalable syntheses?

  • Answer: Systematic optimization via Design of Experiments (DoE):

  • Variable screening: Test catalyst loading (0.5–5 mol%), solvent polarity, and reaction time.
  • Kinetic studies: Monitor intermediates via in-situ IR or HPLC to identify rate-limiting steps .
  • Scale-up challenges: Address heat transfer and mixing efficiency in batch reactors to maintain regioselectivity .

Q. What structural features of this compound influence its reactivity in coordination chemistry or supramolecular assembly?

  • Answer: The tert-butoxy group’s steric bulk and electron-donating properties modulate:

  • Metal coordination: Nitrile ligands in Pd/Cu complexes, studied via X-ray crystallography .
  • Crystallinity: tert-Butoxy groups may disrupt π-π stacking, reducing melting points compared to unsubstituted analogs .

Q. How does this compound behave under extreme pH or thermal conditions?

  • Answer: Stability studies are lacking but inferred from related compounds:

  • Acidic/basic conditions: Hydrolysis of nitrile to amide/carboxylic acid under prolonged exposure to HCl/NaOH .
  • Thermal degradation: TGA/DSC analysis (NIST protocols) to identify decomposition thresholds (>200°C predicted) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Answer: Density Functional Theory (DFT) to calculate:

  • Electrostatic potential maps: Identify nucleophilic/electrophilic sites for reaction design .
  • HOMO-LUMO gaps: Predict UV-Vis absorption for photochemical applications .

Q. How should researchers resolve contradictions in spectroscopic or reactivity data for this compound?

  • Answer: Apply iterative validation:

  • Reproducibility checks: Repeat experiments under standardized conditions .
  • Cross-lab collaboration: Share raw data (NMR FIDs, chromatograms) for independent verification .
  • Controlled variable testing: Isolate factors like moisture or oxygen sensitivity that may alter results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.